Pectin(fromapple)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pectin is a complex polysaccharide found in the cell walls of fruits and vegetables, particularly abundant in apples and citrus fruits. It is composed mainly of galacturonic acid units linked together in a linear chain. Pectin is widely used in the food industry as a gelling agent, thickener, and stabilizer, especially in the production of jams and jellies .

準備方法

Synthetic Routes and Reaction Conditions

Pectin is typically extracted from apple pomace or citrus peels through a series of steps involving acid extraction, precipitation, and purification. The process begins with the raw material being treated with a dilute acid solution, such as hydrochloric acid, at elevated temperatures. This helps to solubilize the pectin. The solution is then filtered, and the pectin is precipitated using alcohol, usually ethanol or isopropanol. The precipitated pectin is washed and dried to obtain the final product .

Industrial Production Methods

In industrial settings, the extraction process is optimized for efficiency and yield. Techniques such as ultrasound-assisted extraction, subcritical water extraction, and microwave-assisted extraction are employed to enhance the extraction process. These methods are more environmentally friendly and result in higher yields of pectin .

化学反応の分析

Types of Reactions

Pectin undergoes various chemical reactions, including esterification, de-esterification, and hydrolysis. Esterification involves the addition of methanol to the carboxyl groups of galacturonic acid units, forming methyl esters. De-esterification, on the other hand, involves the removal of these ester groups, often catalyzed by pectinesterase enzymes .

Common Reagents and Conditions

Esterification: Methanol, acidic conditions

De-esterification: Pectinesterase, neutral to slightly alkaline conditions

Hydrolysis: Acidic or enzymatic conditions

Major Products Formed

Esterification: Methyl esters of pectin

De-esterification: Free galacturonic acid units

Hydrolysis: Shorter chains of galacturonic acid units

科学的研究の応用

Pectin has a wide range of applications in scientific research:

Chemistry: Used as a gelling agent and stabilizer in various chemical formulations.

Biology: Studied for its role in plant cell wall structure and function.

Medicine: Investigated for its potential in drug delivery systems, wound healing, and as a dietary fiber with cholesterol-lowering properties.

Industry: Utilized in the food industry for making jams, jellies, and as a fat replacer in low-calorie foods.

作用機序

Pectin exerts its effects primarily through its ability to form gels and bind to various substances. In the gastrointestinal tract, pectin binds to cholesterol and bile acids, reducing their absorption and thus lowering blood cholesterol levels. It also forms a viscous gel that slows down the absorption of glucose, making it beneficial for blood sugar control .

類似化合物との比較

Pectin is often compared with other gelling agents and polysaccharides such as agar, gelatin, and carrageenan. While all these compounds can form gels, pectin is unique in its ability to gel in the presence of sugar and acid, making it particularly suitable for jam and jelly production. Other similar compounds include:

Agar: Derived from seaweed, forms gels at lower temperatures.

Gelatin: Protein-based, derived from animal collagen.

Carrageenan: Extracted from red seaweed, used in dairy products

Pectin’s unique properties, such as its ability to form gels in acidic conditions and its health benefits, make it a valuable compound in various industries.

特性

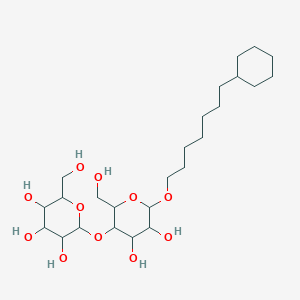

分子式 |

C47H68O16 |

|---|---|

分子量 |

889.0 g/mol |

IUPAC名 |

14-(2,3-dihydroxy-4-methyloxan-2-yl)-28-hydroxy-5,7,9,19,29-pentamethyl-18,31-dioxo-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-35-carboxylic acid |

InChI |

InChI=1S/C47H68O16/c1-25-9-10-31-33(21-36(56-31)47(54)38(49)27(3)13-19-55-47)57-40(51)28(4)30-8-7-14-45(58-30)16-11-32(59-45)39(50)43(6)23-29(48)37(62-43)34-24-44(41(52)53)17-18-46(60-34,63-44)35-12-15-42(5,61-35)22-26(2)20-25/h9-10,20,26-28,30-39,49-50,54H,7-8,11-19,21-24H2,1-6H3,(H,52,53) |

InChIキー |

IJSPTHZVVHPQQN-UHFFFAOYSA-N |

正規SMILES |

CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)C(=O)O)C)C)C)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13397666.png)

![Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1)](/img/structure/B13397692.png)

![Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]-decahydronaphthalene-1-carboxylate](/img/structure/B13397706.png)

![Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1)](/img/structure/B13397711.png)

![N-[[3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13397754.png)

![3-[[4-[[1-(2-Methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B13397757.png)